molecular formula C22H16ClN3O3S2 B11513449 4-[(4-chlorophenyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole

4-[(4-chlorophenyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole

Cat. No.: B11513449
M. Wt: 470.0 g/mol
InChI Key: IUBYSYQSFXMSDY-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole is a complex organic compound with the molecular formula C22H16ClN3O3S2 This compound is characterized by the presence of a chlorophenyl group, a nitro group, and an oxathiolan ring attached to an indazole core

Preparation Methods

The synthesis of 4-[(4-chlorophenyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole involves multiple stepsThe reaction conditions typically involve the use of solvents like acetonitrile and dichloromethane, and reagents such as diisopropylethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-[(4-Chlorophenyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(4-Chlorophenyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H16ClN3O3S2

Molecular Weight

470.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenylindazole

InChI

InChI=1S/C22H16ClN3O3S2/c23-14-6-8-17(9-7-14)31-19-13-16(26(27)28)12-18-20(19)21(22-29-10-11-30-22)24-25(18)15-4-2-1-3-5-15/h1-9,12-13,22H,10-11H2

InChI Key

IUBYSYQSFXMSDY-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])SC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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